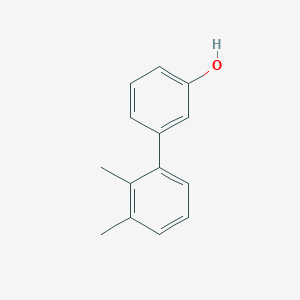

3-(2,3-Dimethylphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-dimethylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-10-5-3-8-14(11(10)2)12-6-4-7-13(15)9-12/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMUMXBEMBZWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC(=CC=C2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608656 | |

| Record name | 2',3'-Dimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365427-18-5 | |

| Record name | 2',3'-Dimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2,3 Dimethylphenyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy of 3-(2,3-Dimethylphenyl)phenol reveals distinct signals corresponding to the different types of protons in the molecule: the hydroxyl proton, the aromatic protons on both phenyl rings, and the methyl protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Derivatives of 2,3-dimethylphenol (B72121) show characteristic ¹H NMR signals. For instance, in a related compound, the methyl groups on the 2,3-dimethylphenyl ring system exhibit distinct signals in the aliphatic region of the spectrum. One methyl group is positioned ortho to the propyl chain and the other is meta, resulting in different chemical environments and thus separate signals. The aromatic protons of phenols typically resonate in the range of 7 to 8 δ. libretexts.org The hydroxyl (-OH) proton of phenols can appear over a broad range, from 3 to 8 δ. libretexts.org

Specific chemical shifts for a related compound, 2-((2,3-dimethylphenyl) amino) benzohydrazide, show signals for the two methyl groups at 1.44 ppm and 2.69 ppm, and the aromatic protons appear in the range of 7.27-7.58 ppm. ekb.eg In another derivative, the methyl protons of the 2,3-dimethylphenyl group were observed at 2.47 ppm and 2.41 ppm. nveo.org

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OH (hydroxyl) | 3.0 - 8.0 | Singlet (broad) |

| Aromatic-H | 6.5 - 8.0 | Multiplet |

| -CH₃ (methyl) | 2.1 - 2.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to.

For phenolic compounds, the carbon atom bearing the hydroxyl group (C-O) is typically deshielded and appears in the range of 150-160 ppm. Aromatic carbons generally resonate between 110 and 160 ppm. The methyl carbons will appear in the aliphatic region, typically between 15 and 25 ppm.

In the ¹³C NMR spectrum of the related 2,3-dimethylphenol, distinct signals are observed for each of the eight carbon atoms, confirming the asymmetry of the molecule. chemicalbook.com For phenol (B47542) itself, four distinct signals are observed due to the molecule's symmetry, with the carbon attached to the hydroxyl group appearing at the lowest field. docbrown.info

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| C-OH (phenolic) | 150 - 160 |

| Aromatic C-H and C-C | 110 - 150 |

| -CH₃ (methyl) | 15 - 25 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is particularly useful for identifying the characteristic functional groups in this compound. The spectrum will be dominated by several key absorptions. A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. libretexts.org The broadness is due to hydrogen bonding. libretexts.org

The C-O stretching vibration of the phenol will appear as a strong band in the region of 1260-1180 cm⁻¹. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to several sharp bands in the 1600-1450 cm⁻¹ region. libretexts.org Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the aromatic rings.

The FT-IR spectrum of the related 2,3-dimethylphenol shows these characteristic bands, confirming the presence of the hydroxyl and dimethylphenyl functionalities. spectrabase.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Phenol) | Stretching | 3600 - 3200 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to Weak |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Strong |

| C-O (Phenol) | Stretching | 1260 - 1180 | Strong |

Correlating Experimental Vibrational Data with Computational Predictions for Phenolic Compounds

To gain a deeper understanding of the vibrational modes, experimental IR and Raman data are often compared with theoretical calculations, typically using Density Functional Theory (DFT). ijaemr.comacs.org These computational methods can predict the vibrational frequencies and intensities with a reasonable degree of accuracy, aiding in the definitive assignment of complex spectral features. ijaemr.comacs.orgnih.gov

Studies on phenol and its derivatives have shown that DFT calculations, when appropriately scaled, can reproduce experimental vibrational spectra well. ijaemr.comacs.org This correlation allows for a more confident assignment of the observed bands to specific molecular motions, including stretching, bending, and torsional modes. For complex molecules like this compound, this combined experimental and theoretical approach is invaluable for a complete structural elucidation. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, MS provides the exact molecular weight and offers insights into its structure through analysis of its fragmentation patterns.

The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound. High-resolution mass spectrometry can provide the elemental composition with high accuracy. The fragmentation of this compound under electron ionization (EI) would likely involve characteristic losses. For example, the loss of a methyl group (CH₃) would result in a fragment ion at [M-15]⁺. Cleavage of the bond between the two aromatic rings is also a probable fragmentation pathway. The fragmentation patterns of related dimethylphenols show a prominent molecular ion peak and fragments corresponding to the loss of methyl groups. nih.gov

| Ion | m/z (Expected) | Description |

|---|---|---|

| [M]⁺ | 198.26 | Molecular Ion |

| [M-CH₃]⁺ | 183.23 | Loss of a methyl group |

| [M-CO]⁺ | 170.26 | Loss of carbon monoxide (from phenolic ring rearrangement) |

X-ray Crystallography for Solid-State Structural Determination

No published data from X-ray crystallography studies on this compound were found.

Single Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry

Information regarding the crystal system, space group, unit cell dimensions, and precise bond lengths and angles for this compound is not available in the accessible scientific literature. Such data is essential for a definitive determination of the molecule's three-dimensional geometry in the solid state.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π interactions)

A detailed analysis of the specific intermolecular forces, such as hydrogen bonds involving the phenolic hydroxyl group or potential C-H...π interactions between the aromatic rings, is contingent on the availability of a solved crystal structure. Without this crystallographic data, a factual description of these crucial packing interactions for this compound cannot be compiled.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Specific UV-Vis absorption spectra, including wavelengths of maximum absorbance (λmax), for this compound are not reported in the reviewed literature. Consequently, a discussion of its specific electronic transitions (e.g., π→π* and n→π*) and the creation of a corresponding data table are not possible. While general principles of phenol and biphenyl (B1667301) spectroscopy could be discussed, they would not represent the specific findings for the requested compound.

For the requested article to be generated, the compound this compound would first need to be synthesized and then characterized using the relevant analytical techniques, with the results published in a peer-reviewed scientific journal or deposited in a public database.

Computational Chemistry and Theoretical Modeling of 3 2,3 Dimethylphenyl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 3-(2,3-dimethylphenyl)phenol, DFT calculations offer a detailed understanding of its geometry, electronic properties, and reactivity.

Geometry Optimization and Energetic Analysis of Phenolic Compounds

Geometry optimization is a fundamental step in computational chemistry that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For phenolic compounds like this compound, DFT methods, such as B3LYP with various basis sets (e.g., 6-31G, 6-311G), are employed to calculate the optimized geometric parameters, including bond lengths and bond angles. nih.gov The comparison of these computed parameters with experimental data, where available, helps to confirm the molecular structure. nih.govscivisionpub.com

The energetic analysis also involves calculating thermodynamic properties such as heat capacity, zero-point energy, and entropy, which can be derived from the vibrational frequencies computed at the optimized geometry. jetir.org

Table 1: Representative Calculated Geometric Parameters for Phenolic Compounds

| Parameter | DFT Calculated Value (Representative) | Experimental/Standard Value (Representative) |

| C-C (aromatic) bond length | ~1.39 Å | ~1.39 Å |

| C-O (phenolic) bond length | ~1.36 Å | ~1.36 Å |

| C-H (aromatic) bond length | ~1.08 Å | ~1.08 Å |

| C-C (inter-ring) bond length | ~1.49 Å | ~1.49 Å |

| C-O-H bond angle | ~109° | ~109° |

| Dihedral Angle (C-C-C-C) | Varies based on substitution | Varies based on substitution |

Note: The values presented are representative for phenolic and biphenyl (B1667301) systems and the actual values for this compound would require specific DFT calculations.

HOMO-LUMO Gap Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_gap), is a key indicator of molecular stability and reactivity. semanticscholar.orgacs.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.orgresearchgate.net This parameter is instrumental in predicting various properties, including electrical conductivity and optical characteristics. acs.org For phenolic compounds, the HOMO-LUMO gap can be calculated using DFT methods. pjps.pkaip.org These calculations reveal that the charge transfer within the molecule is a key aspect of its electronic behavior. nih.gov

Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies, providing further insights into the molecule's reactivity. pjps.pkajchem-a.com

Table 2: Calculated Electronic Properties for a Representative Phenolic Compound

| Property | Definition | Representative Calculated Value |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.0 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to 0.0 eV |

| HOMO-LUMO Gap (E_gap) | E_LUMO - E_HOMO | 4.0 to 6.0 eV |

| Ionization Potential (IP) | ≈ -E_HOMO | 5.0 to 6.0 eV |

| Electron Affinity (EA) | ≈ -E_LUMO | 0.0 to 1.0 eV |

Note: These values are illustrative for phenolic systems. The specific values for this compound depend on the chosen DFT functional and basis set.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ijaemr.comuni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Typically, regions of negative electrostatic potential (often colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. researchgate.netresearchgate.net For phenolic compounds, the oxygen atom of the hydroxyl group is expected to be a region of high electron density (a nucleophilic site), appearing as a red or yellow area on the MEP map. ijaemr.comresearchgate.net Conversely, the hydrogen atom of the hydroxyl group will exhibit a positive potential (an electrophilic site), appearing blue. ijaemr.com The aromatic rings will also show regions of varying potential, influenced by the substituents. The MEP map for this compound would thus provide a clear visual guide to its reactive sites. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. uni-muenchen.deuba.ar It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. uni-muenchen.de

This analysis provides detailed information about the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. acs.org Larger E(2) values indicate stronger interactions. In phenolic compounds, significant hyperconjugative interactions can occur, such as the delocalization of the oxygen lone pair electrons into the antibonding π* orbitals of the aromatic ring. nih.gov For this compound, NBO analysis would quantify the strength of these intramolecular charge transfer events and help to understand the influence of the dimethylphenyl group on the phenolic ring's electronic structure. acs.orgtandfonline.com

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While DFT calculations provide information on static, optimized structures, Molecular Dynamics (MD) simulations are employed to study the conformational dynamics and flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation evolves.

For a flexible molecule like this compound, MD simulations are particularly useful for exploring the potential energy surface and understanding the rotational dynamics around the C-C bond connecting the two phenyl rings. mdpi.com These simulations can reveal the distribution of torsional angles and the free energy barriers between different conformational states, which can be influenced by the solvent environment. mdpi.com By simulating the molecule in different solvents, one can assess how intermolecular interactions affect its conformational preferences. nih.govmdpi.com

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, UV-Vis Absorption)

Computational methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental findings.

Vibrational Frequencies: DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. jetir.orgwu.ac.th These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. The results are often presented as a theoretical infrared (IR) spectrum. spectroscopyonline.com While there can be systematic errors in the calculated frequencies, these can often be corrected using scaling factors, leading to excellent agreement with experimental IR and Raman spectra. spectroscopyonline.com The analysis of these vibrational modes provides detailed information about the molecular structure and bonding. jetir.org

UV-Vis Absorption: The electronic absorption spectra of molecules in the ultraviolet-visible (UV-Vis) range can be predicted using Time-Dependent Density Functional Theory (TD-DFT). acs.orgresearchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. nih.govscirp.org The most significant transitions, often from the HOMO to the LUMO, correspond to the maximum absorption wavelengths (λ_max) in the UV-Vis spectrum. nih.gov By simulating the UV-Vis spectrum of this compound, researchers can understand its electronic transition properties and how they relate to its molecular structure. acs.orgacs.org

Advanced Quantum Chemical Approaches (e.g., Hartree-Fock, MP2 for Benchmarking Studies)

Advanced quantum chemical methods are instrumental in establishing reliable computational benchmarks for molecules like this compound. Among these, Hartree-Fock (HF) and Møller-Plesset perturbation theory of the second order (MP2) are foundational for evaluating the accuracy of other computational models, particularly density functional theory (DFT).

Hartree-Fock (HF) Theory: The Hartree-Fock method is a cornerstone of ab initio quantum chemistry. It approximates the many-electron wavefunction as a single Slater determinant, providing a foundational understanding of the electronic structure. While it systematically neglects electron correlation, leading to some inaccuracies in absolute energy predictions, it serves as an essential starting point for more advanced methods. For this compound, HF calculations can provide initial geometries and molecular orbitals. The results from HF are often used as a baseline to assess the impact of electron correlation captured by more sophisticated methods.

Møller-Plesset Perturbation Theory (MP2): The MP2 method is one of the simplest and most cost-effective ways to include electron correlation, which is omitted in the HF theory. It improves upon the HF results by adding a correction based on perturbation theory. MP2 calculations are particularly valuable for systems where electron correlation plays a significant role in determining the molecular geometry and relative energies. In the context of this compound, MP2 can offer more accurate predictions of its structural parameters and interaction energies compared to HF.

Benchmarking Studies: Benchmarking involves comparing the results of various computational methods against highly accurate reference data, which can be high-level theoretical calculations or precise experimental values. For this compound, HF and MP2 methods can be used to benchmark different DFT functionals. researchgate.net This process helps in selecting the most appropriate functional for accurately describing the properties of this specific molecule and its derivatives. The mean absolute error and standard deviation between the benchmark data (from methods like MP2 or even higher-level coupled-cluster theories) and the DFT results are often evaluated to gauge the performance of the functionals. bohrium.com

A typical benchmarking study for this compound might involve the following steps:

Geometry optimization of the molecule using HF and various DFT functionals with a specific basis set.

Single-point energy calculations at the optimized geometries using the more accurate MP2 method.

Comparison of the geometric parameters (bond lengths, bond angles) and relative energies obtained from DFT with the MP2 results.

This systematic comparison allows researchers to identify the most reliable and computationally efficient method for future, more extensive studies on the properties and reactivity of this compound.

Non-Linear Optical (NLO) Properties Calculations

The investigation of non-linear optical (NLO) properties of organic molecules is a burgeoning field of research due to their potential applications in optoelectronics, including optical switching and frequency conversion. nih.gov Computational quantum chemistry offers a powerful tool to predict and understand the NLO response of molecules like this compound.

The NLO properties of a molecule are determined by its response to an external electric field. This response is described by the molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.). researchgate.net The first hyperpolarizability (β) is of particular interest as it is responsible for second-order NLO phenomena such as second-harmonic generation.

Theoretical Framework: The NLO properties of this compound can be calculated using quantum chemical methods, typically DFT. tandfonline.com The calculation involves determining the energy of the molecule in the presence of an applied electric field. The components of the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) can be obtained from the derivatives of the energy with respect to the electric field.

Key parameters derived from these calculations include:

Average Polarizability (⟨α⟩): Describes the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β_tot): Quantifies the second-order NLO response. A large β_tot value is indicative of a promising NLO material. niscpr.res.in

The relationship between the electronic structure and NLO properties is crucial. Molecules with significant intramolecular charge transfer (ICT) characteristics, often found in donor-π-acceptor systems, tend to exhibit large NLO responses. nih.gov For this compound, the presence of the electron-donating hydroxyl and dimethylphenyl groups can contribute to its NLO properties.

Computational Details: NLO properties are typically calculated using DFT with a suitable functional, such as B3LYP or ωB97XD, and a diffuse basis set, like 6-311++G(d,p), which is necessary to accurately describe the behavior of electrons far from the nucleus. tandfonline.comjcsp.org.pk The calculations can be performed in the gas phase or with the inclusion of solvent effects using models like the Polarizable Continuum Model (PCM). acs.org

Calculated NLO Properties: The following table presents a hypothetical set of calculated NLO parameters for this compound, illustrating the type of data obtained from such studies. These values are often compared to a standard reference material like urea (B33335) to assess their potential. niscpr.res.in

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | Value |

| Average Polarizability (⟨α⟩) | Value |

| First Hyperpolarizability (β_tot) | Value |

Note: The values in this table are representative and would be determined through specific quantum chemical calculations.

Further analysis often involves examining the individual tensor components of the hyperpolarizability to understand the directionality of the NLO response. scielo.org.mx The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also a critical parameter, as a smaller energy gap can lead to a larger NLO response. researchgate.net

Reactivity and Reaction Mechanism Studies of 3 2,3 Dimethylphenyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. In 3-(2,3-Dimethylphenyl)phenol, the regioselectivity and rate of these reactions are influenced by the directing effects of the hydroxyl and methyl substituents, as well as by steric hindrance.

The 2,3-dimethylphenyl moiety plays a crucial role in determining the positions of electrophilic attack. Methyl groups are activating and ortho-, para-directing. nih.gov In the case of the 2,3-dimethylphenyl ring, the positions open for substitution are C4', C5', and C6'. The directing effects of the two methyl groups would favor substitution at the C4' and C6' positions. However, the C2' and C6' positions are sterically hindered by the adjacent methyl group and the phenyl group, respectively. This steric hindrance can significantly reduce the rate of reaction at these sites. numberanalytics.com

In related dimethylphenol isomers, such as 2,6-dimethylphenol (B121312), the steric hindrance from the two ortho methyl groups significantly impedes reactions at those positions. core.ac.uk For this compound, the C6' position on the dimethyl-substituted ring is sterically encumbered by the adjacent methyl group at C2' and the bulky phenylphenol group. The C4' position is also influenced by the meta-disposed methyl groups. Therefore, electrophilic attack on the dimethylphenyl ring is expected to be less favored compared to the phenolic ring. Studies on related biphenyl (B1667301) systems have shown that the presence of ortho-substituents can lead to a non-planar conformation, which can further influence reactivity by altering the electronic communication between the two rings. numberanalytics.com

The hydroxyl group on the phenolic ring is a strongly activating, ortho-, para-directing substituent for electrophilic aromatic substitution. bdu.ac.in This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance, stabilizing the intermediate arenium ion. bdu.ac.in This increased electron density makes the phenolic ring significantly more susceptible to electrophilic attack than the dimethylphenyl ring. libretexts.org

The possible positions for electrophilic substitution on the phenolic ring of this compound are C2, C4, and C6. The hydroxyl group directs incoming electrophiles to these positions. The C2 and C6 positions are ortho to the hydroxyl group, while the C4 position is para. The C3 position is occupied by the 2,3-dimethylphenyl group. The C5 position is meta to the hydroxyl group and is therefore less favored for substitution.

Considering the directing effects, electrophilic attack is most likely to occur at the C2, C4, and C6 positions of the phenolic ring. The steric bulk of the 2,3-dimethylphenyl group at C3 might influence the relative rates of substitution at the adjacent C2 and C4 positions.

For instance, in the electrophilic cyanation of 3-substituted phenols, regioselectivity is highly dependent on the nature of the substituent. chemrxiv.org While specific data for this compound is not available, it can be inferred that a balance of electronic activation from the hydroxyl group and steric hindrance from the dimethylphenyl substituent will determine the final product distribution in EAS reactions.

| Ring | Position | Activating/Deactivating Group(s) | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|

| Phenolic Ring | C2 | -OH (ortho) | Moderate (from C3-substituent) | Favored |

| Phenolic Ring | C4 | -OH (para) | Low | Highly Favored |

| Phenolic Ring | C6 | -OH (ortho) | Low | Favored |

| Dimethylphenyl Ring | C4' | -CH3 (para to C3'), -CH3 (meta to C2') | Moderate | Less Favored |

| Dimethylphenyl Ring | C6' | -CH3 (ortho to C2') | High | Disfavored |

Regioselectivity and Steric Hindrance Effects of Dimethyl Substituents

Oxidation Reactions of the Phenolic Moiety

Phenolic compounds are susceptible to oxidation, and this compound is no exception. The oxidation of phenols can lead to a variety of products, including quinones and polymeric materials, depending on the oxidant and reaction conditions. google.com For instance, derivatives of 3-cyano-5-(3,5-dimethylphenyl)phenol (B6375650) can be oxidized to the corresponding quinones using common oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

The oxidation typically involves the formation of a phenoxy radical, which can then undergo further reactions. In the case of sterically hindered phenols, these radicals can be relatively stable. nih.gov The presence of the bulky 2,3-dimethylphenyl group may influence the stability and subsequent reaction pathways of the phenoxy radical derived from this compound. The oxidation of related dimethyl phenyl carbinol has been shown to proceed via hydroxyl radicals to yield acetophenone (B1666503) as a primary product, which is then further oxidized. nih.gov

| Reactant | Oxidizing Agent | Major Product(s) | Reference |

|---|---|---|---|

| 3-Cyano-5-(3,5-dimethylphenyl)phenol | Potassium permanganate, Chromium trioxide | Quinones | |

| Dimethyl phenyl carbinol | Hydroxyl radicals | Acetophenone, Benzoic acid | nih.gov |

Nucleophilic Reactions and Derivatization Capabilities

The hydroxyl group of this compound is nucleophilic and can participate in a variety of derivatization reactions. These reactions are crucial for modifying the properties of the molecule for various applications.

One of the most common derivatization reactions is esterification. The reaction of the phenolic hydroxyl group with an acylating agent, such as an acid chloride or anhydride, yields the corresponding ester. This reaction can be catalyzed by a base, which deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion. libguides.com The synthesis of esters from sterically hindered phenols can sometimes be challenging and may require specific catalysts or reaction conditions. google.commdpi.com

Etherification is another important derivatization reaction. The Williamson ether synthesis, which involves the reaction of the phenoxide ion with an alkyl halide, can be used to prepare ethers of this compound. vulcanchem.com

Furthermore, the phenolic hydroxyl group can be used as a handle for more complex derivatizations. For example, it can be converted to a better leaving group, such as a triflate, to enable cross-coupling reactions. The synthesis of various derivatives, such as those containing hydrazide and Schiff base moieties, has been reported for related structures starting from mefenamic acid, which contains a (2,3-dimethylphenyl)amino group. These examples highlight the versatility of the phenolic group in synthesizing a wide range of derivatives.

| Reaction Type | Reagents | Product Type | General Reference |

|---|---|---|---|

| Esterification | Acyl chloride, Acid anhydride | Phenolic Ester | libguides.com |

| Williamson Ether Synthesis | Alkyl halide, Base | Phenolic Ether | vulcanchem.com |

| Reaction with Hydrazine Hydrate | Hydrazine hydrate | Benzohydrazide (from corresponding ester) | |

| Schiff Base Formation | Aldehyde/Ketone (from hydrazide) | Schiff Base |

Mechanistic Investigations of Specific Transformations (e.g., Esterification, Reduction)

The mechanisms of reactions involving this compound are analogous to those of other phenols, but with modifications due to its specific substitution pattern.

Esterification: The esterification of phenols with acid chlorides or anhydrides typically proceeds via a nucleophilic acyl substitution mechanism. The phenolic oxygen attacks the electrophilic carbonyl carbon of the acylating agent. In base-catalyzed reactions, the first step is the deprotonation of the phenol to form the more potent nucleophile, the phenoxide ion. The steric hindrance around the hydroxyl group in this compound, though not as severe as in 2,6-disubstituted phenols, might slow down the reaction rate compared to unhindered phenols. google.com

Reduction: The reduction of the aromatic rings of this compound is a challenging transformation that would require harsh conditions, such as high-pressure catalytic hydrogenation or dissolving metal reductions (e.g., Birch reduction). The phenolic ring would likely be more susceptible to reduction under Birch conditions. The reduction of the nitro group in a related compound, 3-cyano-5-(3,5-dimethylphenyl)-3-nitrophenol, to an amino group can be achieved using hydrogen gas with a palladium on carbon catalyst. This suggests that functional groups on the rings can be selectively reduced without affecting the aromatic core under appropriate conditions. The reduction of a ketone to an alcohol in a related propiophenone (B1677668) derivative is also a feasible transformation.

Detailed mechanistic studies on this compound itself are scarce in the literature. However, by drawing parallels with similar, well-studied phenolic systems, its reactivity patterns can be largely predicted and understood. nih.gov

Mechanistic Biological Investigations and Structure Activity Relationships of Dimethylphenylphenols

Exploration of Specific Biological Activities in Related Phenolic Compounds

Antioxidant Activity Mechanisms (e.g., Radical Scavenging in Phenolic Compounds)

Phenolic compounds are recognized for their antioxidant properties, which are largely attributed to their ability to act as free radical scavengers. acs.orgnih.gov The primary mechanisms behind this activity are hydrogen atom transfer (HAT) and single-electron transfer (SET). mdpi.comsci-hub.senih.gov In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to a free radical, thus neutralizing it and interrupting the oxidative chain reaction. nih.govfrontiersin.org The SET mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a more stable species. sci-hub.se

The antioxidant capacity of a phenolic compound is dictated by its chemical structure, particularly the arrangement and number of hydroxyl (-OH) groups on the benzene (B151609) ring. sci-hub.senih.gov The benzene ring itself contributes to the stabilization of the antioxidant molecule after it has reacted with a free radical. sci-hub.se Phenolic compounds can react with a variety of free radicals, and their effectiveness is influenced by factors such as the position of the hydroxyl groups. nih.govnih.gov For instance, flavonoids, a class of polyphenols with a C6-C3-C6 skeleton, demonstrate significant antioxidant capacity due to their multiple hydroxyl groups. acs.org The presence of additional substituents on the aromatic ring can also influence antioxidant behavior. nih.govfrontiersin.org

Antimicrobial Properties and Proposed Modes of Action

Phenolic compounds exhibit broad-spectrum antimicrobial activity against various microorganisms, including bacteria and fungi. researchgate.netnih.govmdpi.com The antimicrobial efficacy of these compounds is closely linked to their molecular structure, such as the number and position of hydroxyl groups, lipophilicity, and the presence of other functional groups like methoxy (B1213986) or prenyl groups. mdpi.commdpi.com

The proposed modes of action for phenolic antimicrobials are multifaceted and include:

Cell Membrane Disruption: A primary mechanism involves the interaction of phenolic compounds with the microbial cell membrane. mdpi.com Their hydroxyl groups can form hydrogen bonds with the cell envelope, and their hydrophobic nature allows them to accumulate at and penetrate the lipid bilayer. frontiersin.org This disrupts membrane integrity, increases permeability, and leads to the leakage of essential intracellular components, ultimately causing cell lysis. mdpi.com The increased lipophilic character of a phenolic compound can enhance this interaction. researchgate.net

Enzyme Inhibition: Phenolic compounds can inhibit various microbial enzymes that are crucial for cellular processes. mdpi.com

Nucleic Acid Synthesis Interference: Some phenolic compounds can directly interfere with the synthesis of DNA and RNA. mdpi.com

Generation of Reactive Oxygen Species (ROS): Phenolic compounds can induce oxidative stress within microbial cells by generating ROS, which can damage DNA, lipids, and proteins. mdpi.com

Interference with Quorum Sensing: Certain phenolics can disrupt bacterial communication systems known as quorum sensing, which is essential for biofilm formation and the expression of virulence factors. nih.govmdpi.com

The effectiveness of phenolic compounds can vary between different microbial species, which may be due to differences in their cell surface structures. oup.com For example, some studies have shown that berry extracts containing phenolics were more effective against Gram-negative bacteria than Gram-positive bacteria. oup.com

Enzyme Inhibition and Modulation in Biochemical Pathways

Phenolic compounds are known to interact with and inhibit a variety of enzymes, playing a significant role in modulating biochemical pathways. nih.govresearchgate.net This inhibitory action is a key aspect of their diverse biological effects. researchgate.net

Phenolics have been shown to inhibit digestive enzymes such as trypsin, α-amylase, and lipase (B570770) in vitro. nih.gov For instance, phenolic compounds from pecans displayed potent inhibitory effects against α-amylase and α-glucosidase, enzymes linked to type 2 diabetes. nih.gov The ability of polyphenols to form complexes with proteins is a long-recognized characteristic that contributes to their enzyme-inhibiting capacity. nih.gov

The inhibition mechanism can be competitive or noncompetitive. tandfonline.com For example, a study on various phenolic compounds found that some, like caffeic acid, acted as competitive inhibitors of acetylcholinesterase, while others, like chlorogenic acid, were noncompetitive inhibitors. tandfonline.com The structure of the phenolic compound, including the number and position of hydroxyl groups, is a strong determinant of its enzyme-inhibitory effect. tandfonline.com

Beyond digestion, phenolic compounds can modulate pathways involved in aging and various diseases. researchgate.netbioscientifica.com They can inhibit enzymes like acetylcholinesterase, tyrosinase, and hyaluronidase, which are implicated in conditions such as Alzheimer's disease, skin hyperpigmentation, and inflammation. mdpi.com Flavonoids, in particular, have shown a great capacity to inhibit a range of these enzymes. researchgate.net The interaction of phenolics with these enzymatic pathways contributes to their potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective effects. bioscientifica.commdpi.com

Anticancer Activity Mechanisms and Cell Proliferation Inhibition

Phenolic compounds have demonstrated significant potential in cancer prevention and therapy through various mechanisms that lead to the inhibition of cancer cell proliferation and induction of cell death. mdpi.comnih.govnih.gov These natural compounds can modulate multiple signaling pathways and cellular processes involved in cancer development. foodandnutritionresearch.netresearchgate.net

Key mechanisms of the anticancer activity of phenolic compounds include:

Induction of Apoptosis and Autophagy: Phenolics can trigger programmed cell death (apoptosis) and autophagy in cancer cells. foodandnutritionresearch.netfoodandnutritionresearch.net They can modulate the expression of apoptosis-related genes, such as increasing the expression of the pro-apoptotic gene Bax and decreasing the anti-apoptotic gene Bcl-2. mdpi.com

Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating. nih.govfoodandnutritionresearch.netfoodandnutritionresearch.net This can be achieved by down-regulating proteins like cyclin D1. foodandnutritionresearch.net

Inhibition of Cell Proliferation: Phenolic compounds directly inhibit the growth of various cancer cell lines. mdpi.comnih.gov For instance, polyphenols from wine have been shown to inhibit the proliferation of human prostate cancer cells at nanomolar concentrations. nih.gov

Modulation of Signaling Pathways: Phenolics can interfere with key signaling pathways that are often dysregulated in cancer, such as PI3K/Akt, MAPK/ERK, and NF-κβ. foodandnutritionresearch.netresearchgate.net

DNA Damage and Repair: They can cause DNA damage in cancer cells while potentially stimulating DNA repair in normal cells. mdpi.comfoodandnutritionresearch.net

Antioxidant and Pro-oxidant Activity: While known as antioxidants, in the context of cancer, phenolic compounds can also act as pro-oxidants, leading to oxidative stress and subsequent death of cancer cells. foodandnutritionresearch.netfoodandnutritionresearch.net

Anti-angiogenic Effects: Some phenolic compounds can inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis. mdpi.comnih.gov

The specific effects and their potency can vary depending on the phenolic compound and the type of cancer cell. foodandnutritionresearch.netnih.gov For example, flavonoids were found to be more effective against certain prostate cancer cell lines, while resveratrol (B1683913) was more potent against another. nih.gov

Herbicidal and Fungistatic Action of Phenylphenol Derivatives and Structure-Activity Correlations

Phenylphenol derivatives have been systematically studied for their potential as herbicides and fungicides, with research indicating a clear relationship between their chemical structure and biological activity. tandfonline.comtandfonline.comtandfonline.com

Herbicidal Activity: Nitro- and chloro-substituted phenylphenols have shown significant herbicidal activity, particularly in pre-emergence tests. tandfonline.comtandfonline.com The herbicidal efficacy of these compounds appears to be related to the pKa value of the compound. tandfonline.comtandfonline.com A systematic study of various phenylphenol derivatives, including ethers, esters, and ring-substituted compounds (chloro, nitro, etc.), revealed that certain nitro-substituted derivatives were highly active. tandfonline.com Derivatives of o-phenylphenol and p-phenylphenol exhibited different selective toxicities between plant species. tandfonline.com For instance, p-phenylphenol derivatives showed a specific inhibitory activity against the root growth of rice. tandfonline.com The position of substituents on the phenyl rings plays a crucial role in determining the herbicidal effect. google.com

Fungistatic Activity: Ortho-phenylphenol and its derivatives, especially chlorinated compounds, are known for their high toxicity to various fungi and have been used to protect agricultural crops. tandfonline.com Over ninety phenylphenol derivatives were tested against ten agriculturally important fungi, with some nitro- or chloro-substituted derivatives and an N-methylcarbamate showing high toxicity against Piricularia oryzae (rice blast fungus). tandfonline.comtandfonline.com The fungistatic activity is influenced by several factors related to the chemical structure, including the compound's reactivity, permeability, steric effects, and potential for metabolic activation. tandfonline.comtandfonline.com For example, the fungitoxicity of o-phenylphenol esters is thought to result from their enzymatic hydrolysis by the fungi back to the parent phenol (B47542). apsnet.org Interestingly, ortho-phenylphenol can also inhibit the asexual reproduction (sporulation) of fungi at concentrations that are not fungicidal or fungistatic, which could help reduce the spread of molds and associated allergies. google.compatsnap.com The fungicidal mode of action of o-phenylphenol involves disrupting fungal enzyme activity, interfering with cell membrane integrity, and inhibiting spore germination. herts.ac.uk

Structure-Activity Relationship (SAR) Analysis for Dimethylphenylphenols and Derivatives

The biological activity of phenylphenol derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) analysis helps to understand how specific structural modifications influence their efficacy as herbicides, fungicides, or other bioactive agents. tandfonline.comtandfonline.com

In the context of fungistatic activity , SAR studies of over ninety phenylphenol derivatives revealed that factors such as reactivity, permeability, steric hindrance, and metabolic activation are crucial for determining efficacy. tandfonline.comtandfonline.com The high activity of certain chloro- and nitro-substituted derivatives against Piricularia oryzae highlights the importance of electron-withdrawing groups. tandfonline.com The ability of some derivatives, like esters of o-phenylphenol, to be metabolized by the target fungus into the more active parent compound (o-phenylphenol) is a key aspect of their mode of action. apsnet.org This metabolic activation is a critical consideration in SAR analysis.

For antioxidant activity , SAR studies on phenolic compounds, in general, show that the antioxidant behavior is dominated by the number and position of hydroxyl groups and the presence of other substituents, rather than solely by criteria like the presence of a catechol group, as long as there is no steric hindrance. nih.govfrontiersin.orgdoaj.org The number of hydroxyl groups often has a stronger influence on antioxidant activity than other structural features. doaj.org

These SAR insights are crucial for the rational design of new phenylphenol derivatives with enhanced and specific biological activities.

Molecular Interaction Studies with Biological Macromolecules

Following a comprehensive review of available scientific literature, no specific studies concerning the molecular interaction of 3-(2,3-Dimethylphenyl)phenol with biological macromolecules were identified. The subsequent sections reflect this lack of specific data for the target compound.

Ligand-Protein Docking Simulations to Predict Binding Affinities

No published research was found that specifically details ligand-protein docking simulations for this compound. Consequently, there is no data available on its predicted binding affinities with any protein targets.

Table 1: Predicted Binding Affinities of this compound with Protein Targets from Docking Simulations

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Data Not Available | Data Not Available | Data Not Available |

In Vitro Assays for Evaluating Molecular Effects on Biochemical Processes

There is no available information from in vitro assays that have evaluated the specific molecular effects of this compound on biochemical processes. Therefore, details regarding the types of assays, observed effects, and potency (e.g., IC50 or EC50 values) are not available.

Table 2: Summary of In Vitro Biochemical Assay Findings for this compound

| Assay Type | Target/Process | Observed Effect | Potency (e.g., IC50/EC50) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Applications in Advanced Materials Science Featuring 3 2,3 Dimethylphenyl Phenol

Utilization as Polymer Additives and Stabilizers

Polymers are susceptible to degradation from environmental factors such as heat, light, and oxygen. Additives are crucial for preserving their integrity and extending their service life. Phenolic compounds, particularly those with sterically hindered hydroxyl groups, are paramount in this regard.

Hindered Phenol (B47542) Antioxidants in Polymer Stabilization against Oxidative Degradation

Hindered phenol antioxidants are a cornerstone of polymer stabilization. nih.govphantomplastics.com These compounds function by interrupting the free-radical chain reactions that lead to oxidative degradation. nih.gov The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to reactive radical species, thereby neutralizing them and preventing further polymer chain scission or crosslinking. nih.gov The steric hindrance provided by bulky substituents adjacent to the hydroxyl group, such as the dimethylphenyl group in 3-(2,3-dimethylphenyl)phenol, is critical. This structural feature enhances the stability of the resulting phenoxy radical, preventing it from initiating new degradation pathways. phantomplastics.com

The effectiveness of a hindered phenol antioxidant is influenced by several factors, including its ability to terminate free radicals, its compatibility with the polymer matrix, and its resistance to migration. nih.gov Research has shown that the specific structure of the hindered phenol can significantly impact its antioxidant efficiency. For instance, the presence of an oxygen atom para to the hydroxyl group, as seen in butylated hydroxyanisole (BHA), has been found to increase antioxidant activity compared to structures like butylated hydroxytoluene (BHT) which lack this feature. phantomplastics.com

To assess the performance of these antioxidants, techniques like differential scanning calorimetry (DSC) are employed to measure the oxidation induction time (OIT). phantomplastics.com A longer OIT indicates a higher resistance to oxidation. The data below illustrates the OIT for a polymer without an antioxidant and with different types of phenolic antioxidants, highlighting the stabilizing effect.

| Antioxidant Type | Oxidation Induction Time (OIT) at 190°C (minutes) |

| None | < 5 |

| Conventional Hindered Phenol | 30 - 45 |

| High-Performance Hindered Phenol | > 60 |

This table provides illustrative data based on typical performance and does not represent specific testing of this compound.

Development of Multifunctional Anti-Aging Agents Incorporating Phenolic Structures

To address the complex nature of polymer degradation, which often involves simultaneous exposure to heat, UV radiation, and oxidation, there is a growing trend towards developing multifunctional anti-aging agents. nih.gov These molecules combine different protective functionalities within a single chemical structure. For example, a hindered phenol antioxidant moiety can be chemically linked to a UV absorber, such as a benzophenone (B1666685). nih.gov This approach offers several advantages, including improved compatibility with the polymer and reduced migration of the additives over time. nih.govmdpi.com

A study focused on synthesizing a novel polymer anti-aging agent by incorporating both hindered phenol and benzophenone structures into one molecule. nih.gov The resulting compound demonstrated promising performance in both thermo-oxidative and ultraviolet aging tests in polyolefin elastomer films. nih.gov This strategy of creating hybrid molecules represents a significant advancement in polymer stabilization technology.

Potential in Creating Novel Electronic or Optical Materials with Specific Properties

The inherent electronic and optical properties of phenolic compounds, including this compound and its derivatives, make them attractive candidates for the development of novel electronic and optical materials. The aromatic rings and hydroxyl groups can participate in charge transfer and light absorption processes.

The unique structure of molecules containing a 2,3-dimethylphenyl group can be leveraged to create materials with specific functionalities. For example, (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol is noted for its potential in creating novel materials with specific electronic or optical properties. smolecule.com The dimethylphenyl substituents can influence the electronic properties and reactivity of the molecule. cymitquimica.com

Research into Schiff base compounds, which can be derived from phenolic precursors, has shown that their non-linear optical (NLO) properties can be significant. tandfonline.com For instance, density functional theory (DFT) calculations have predicted that certain Schiff bases have NLO properties much greater than those of urea (B33335), a standard NLO material. tandfonline.com The synthesis of organic crystals like 2,3-dimethyl-N-[2-(hydroxy) benzylidene] aniline (B41778) for NLO applications further underscores the potential in this area. dntb.gov.ua The molecular structure and electron delocalization in these materials are key to their enhanced nonlinear activity. dntb.gov.ua

The development of pyrazole-based oligoamides, which can incorporate phenolic structures, also highlights the potential in materials science. researchgate.net These materials are being investigated for applications in optoelectronics and solar cells, where the band gap is a critical parameter. researchgate.net

Role as Synthetic Intermediates in Specialty Chemicals Production

Beyond its direct applications, this compound and related dimethylphenol isomers serve as crucial intermediates in the synthesis of a wide range of specialty chemicals. google.com These chemicals find use in pharmaceuticals, agrochemicals, and other industrial sectors. google.comoki.com

For instance, 3,5-dimethylphenol (B42653) is a key precursor in the production of antioxidants, resins, and sanitizers. google.com The synthesis of complex molecules often involves multiple steps, and dimethylphenols can be modified to introduce various functional groups. For example, 1-(2,3-dimethylphenyl)ethanol, a derivative, is a key intermediate in the synthesis of medetomidine, a pharmaceutical compound.

The versatility of the dimethylphenol structure allows for its incorporation into more complex molecules with specific biological or chemical properties. For example, 3-(2,3-dimethylphenyl)-2-(2-phenylethyl)-5,6-dihydro-2H-imidazo[2,1-b] nih.govphantomplastics.comthiazol-3-ol is a more complex derivative with potential biological activities. nih.gov The ability to use these compounds as building blocks is fundamental to the production of high-value specialty chemicals.

Environmental Fate and Degradation Pathways of Phenylphenols, Including Dimethylphenylphenols

Biodegradation Pathways of Phenolic Compounds in Environmental Systems

Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of phenolic compounds from the environment. This process is highly dependent on the specific microbial communities present and the prevailing environmental conditions.

Under aerobic conditions, the biodegradation of phenolic compounds is typically initiated by the enzymatic introduction of hydroxyl groups onto the aromatic ring, forming catechols or substituted catechols. researchgate.net These intermediates are then susceptible to ring cleavage by dioxygenase enzymes, primarily through two main pathways: the ortho-cleavage pathway and the meta-cleavage pathway. researchgate.netoup.com

Ortho-Cleavage Pathway: In this pathway, the aromatic ring of catechol is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase. researchgate.net This leads to the formation of cis,cis-muconic acid, which is further metabolized to intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA. frontiersin.org While effective for phenol (B47542), the ortho-pathway can be less productive for some substituted phenols, sometimes leading to the formation of dead-end metabolites. For instance, the degradation of 2,4-dimethylphenol (B51704) via this pathway can result in the accumulation of (+)-4-carboxymethyl-2,4-dimethylbut-2-en-4-olide. d-nb.info

Meta-Cleavage Pathway: This pathway involves the cleavage of the catechol ring adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase. oup.comnih.gov This results in the formation of a hydroxymuconic semialdehyde, which is subsequently processed to yield pyruvate (B1213749) and an aldehyde that can enter central metabolic pathways. asm.org The meta-cleavage pathway is often associated with the degradation of alkylphenols. frontiersin.org Studies have shown that dimethylphenols can induce the activity of catechol 2,3-dioxygenase in certain bacteria, indicating the functionality of the meta-cleavage pathway in their degradation. nih.gov

The specific pathway utilized by a microorganism can depend on the species and the nature of the phenolic substrate. asm.org Some bacteria possess the genetic machinery for both pathways, allowing for metabolic versatility.

A variety of microorganisms, including bacteria and fungi, have been identified as capable of degrading dimethylphenols. asm.org Genera such as Pseudomonas, Rhodococcus, and Mycobacterium are frequently implicated in the breakdown of these compounds. frontiersin.orgnih.govscientific.net For example, a strain of Pseudomonas has been isolated for its ability to degrade 2,3-dimethylphenol (B72121). scientific.net Similarly, Mycobacterium neoaurum has been shown to degrade 2,6-dimethylphenol (B121312). asm.orgasm.org

Microorganisms often exhibit remarkable adaptations to utilize phenolic compounds as a source of carbon and energy. These adaptations can include:

Enzyme Induction: Exposure to dimethylphenols can induce the synthesis of specific enzymes required for their degradation, such as phenol hydroxylases and dioxygenases. oup.comnih.gov

Genetic Organization: The genes encoding the enzymes for degradation pathways are often clustered together in operons on plasmids or the bacterial chromosome, allowing for coordinated regulation. asm.orgcdc.gov For instance, the dmp operon in Pseudomonas sp. CF600 encodes the enzymes for the meta-cleavage pathway for phenol and 3,4-dimethylphenol. asm.org

Synergistic Relationships: In mixed microbial communities, different species can work together to achieve complete degradation. For example, in aerobic biofilm systems, the synergy between bacteria and fungi has been shown to enhance the removal of 2,4-dimethylphenol. bohrium.com Bacteria like Zoogloea can perform initial hydroxylation, while fungal genera such as Cutaneotrichosporon can contribute through laccase-mediated ring cleavage. bohrium.com

The efficiency of dimethylphenol degradation can be influenced by the presence of other phenolic compounds, sometimes leading to competitive inhibition or the formation of inhibitory intermediates. nih.gov

Aerobic Degradation Mechanisms (e.g., Meta-Cleavage, Ortho-Cleavage Pathways)

Abiotic Degradation Mechanisms (e.g., Photooxidation)

In addition to biodegradation, abiotic processes, particularly photooxidation, can contribute to the transformation of dimethylphenols in the environment. Photooxidation involves the degradation of a compound through reactions initiated by the absorption of light.

These reactions can occur through:

Direct Photolysis: Where the molecule itself absorbs light, leading to its breakdown. Substituted phenols can absorb UV light, making them potentially susceptible to direct photolysis. nih.gov

Indirect Photolysis: This involves photosensitizers, which are compounds that absorb light and then transfer the energy to other molecules, leading to their degradation. geologyscience.ru In natural waters, dissolved organic matter can act as a photosensitizer. geologyscience.ru

The rate of photooxidation of dimethylphenols is influenced by the position of the methyl groups on the phenolic ring. Isomers with substituents in the ortho and para positions, such as 2,4- and 2,6-dimethylphenol, tend to be photo-oxidized more rapidly than meta-substituted isomers like 3,5-dimethylphenol (B42653). geologyscience.ru The process often involves the generation of reactive oxygen species, such as hydroxyl radicals (•OH), which are highly reactive and can attack the aromatic ring. mdpi.comresearchgate.net The presence of substances like iron oxides and oxalates can enhance the photodegradation of dimethylphenols in aqueous solutions. researchgate.net

Factors Influencing Environmental Persistence and Transformation of Substituted Phenols

| Factor | Influence on Persistence and Transformation |

| Chemical Structure | The number, type, and position of substituents on the phenol ring significantly affect its reactivity and biodegradability. Electron-donating groups like methyl (-CH3) can enhance the susceptibility of the ring to electrophilic attack, potentially increasing degradation rates. mdpi.com However, the substitution pattern also influences the formation of stable or dead-end metabolites. d-nb.infonih.gov |

| Environmental pH | The pH of the surrounding medium (water or soil) affects the speciation of phenolic compounds. rsc.org Changes in pH can alter the rate of both biotic and abiotic degradation processes. mdpi.com For some degradation pathways, more alkaline conditions can enhance reaction rates. mdpi.com |

| Oxygen Availability | Aerobic conditions are generally more favorable for the rapid degradation of phenolic compounds through oxidative pathways. bohrium.com Anaerobic degradation is also possible but often proceeds at a slower rate. cdc.govnih.gov |

| Microbial Population | The presence of adapted microbial consortia with the necessary catabolic genes is crucial for efficient biodegradation. oup.comresearchgate.net The density and diversity of these populations can significantly impact degradation rates. researchgate.net |

| Nutrient Availability | The availability of essential nutrients, such as nitrogen and phosphorus, can limit microbial growth and, consequently, the rate of biodegradation. scientific.net |

| Presence of Other Pollutants | The co-occurrence of other organic compounds can have synergistic or antagonistic effects on the degradation of a specific phenol. nih.gov Some compounds may be co-metabolized, while others might be inhibitory. |

| Light Availability | For photodegradation to be a significant pathway, there must be sufficient sunlight penetration, particularly in aquatic environments. geologyscience.ru |

| Temperature | Temperature affects the rates of both microbial metabolism and chemical reactions. Generally, higher temperatures, within a certain range, lead to faster degradation. scientific.net |

Substituted phenols are generally considered to be persistent in the environment, meaning they have a long residence time. canada.ca Their potential for bioaccumulation varies depending on the specific substance. canada.ca

Q & A

Basic: What are the recommended synthetic routes for 3-(2,3-Dimethylphenyl)phenol, and how can reaction efficiency be optimized?

Methodological Answer:

this compound can be synthesized via electrophilic aromatic substitution or Friedel-Crafts alkylation , leveraging the reactivity of phenolic hydroxyl groups. For example:

- Electrophilic halogenation/nitration : React phenol derivatives with halogenating agents (e.g., Cl₂/FeCl₃) or nitrating mixtures (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize over-substitution .

- Catalytic methylation : Use iron-chromium mixed oxide catalysts in fluidized beds for selective methylation of o-cresol to achieve regioselectivity .

Optimization Strategies : - Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to identify intermediates.

- Adjust stoichiometry of methylating agents (e.g., methyl chloride) to suppress byproducts like 2,6-dimethylphenol.

Basic: What analytical techniques are most effective for characterizing this compound’s purity and structural conformation?

Methodological Answer:

- Chromatography : Use GC-MS (Gas Chromatography-Mass Spectrometry) with a polar capillary column (e.g., DB-5) to separate isomers and quantify purity (>88% as per industrial standards) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign aromatic proton signals (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm) to confirm substitution patterns .

- FT-IR : Identify phenolic O–H stretching (3200–3600 cm⁻¹) and C–O vibrations (1200–1300 cm⁻¹) .

- Melting Point Analysis : Verify consistency with literature values (45–48°C) using differential scanning calorimetry (DSC) .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation for this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving conformational ambiguities. Key parameters include:

- Space Group and Unit Cell : Orthorhombic P2₁2₁2₁ symmetry (as seen in analogous compounds) with cell dimensions a = 7.56 Å, b = 12.59 Å, c = 13.06 Å .

- Hydrogen Bonding : Intramolecular O–H⋯N bonds (2.0–2.5 Å) stabilize planar aromatic systems, while C–H⋯π interactions (3.0–3.5 Å) influence crystal packing .

Data Interpretation : - Use SHELXL for refinement (R₁ < 0.08) and validate via residual electron density maps .

- Compare experimental bond lengths/angles with DFT-optimized geometries to detect steric strain from methyl groups .

Advanced: What experimental approaches mitigate discrepancies in oxidative degradation studies of this compound?

Methodological Answer:

Oxidation to quinones (e.g., 2,5-cyclohexadiene-1,4-dione) often yields conflicting results due to variable reaction conditions:

- Controlled Oxidation : Use mild oxidants (e.g., H₂O₂/Fe²⁺) at pH 7–8 to minimize over-oxidation. Monitor via UV-Vis spectroscopy (λₐᵦₛ = 250–300 nm for quinones) .

- Kinetic Analysis : Perform time-resolved HPLC to track intermediate formation. For example, pseudo-first-order kinetics may explain yield variations under acidic vs. basic conditions .

Troubleshooting : - Adjust solvent polarity (e.g., acetonitrile vs. DMSO) to stabilize reactive intermediates.

- Validate quinone identity via cyclic voltammetry (redox peaks at −0.2 to +0.5 V vs. Ag/AgCl) .

Advanced: How can researchers assess the environmental persistence and ecotoxicological risks of this compound?

Methodological Answer:

- Degradation Studies :

- Hydrolysis : Incubate in buffered solutions (pH 4–9) at 25°C and analyze half-life via LC-MS/MS. Methyl groups may reduce hydrolysis rates compared to unsubstituted phenols .

- Photolysis : Expose to UV light (254 nm) and quantify degradation products (e.g., chlorinated derivatives) using EPA Method 1694 .

- Toxicity Screening :

- Microbial Assays : Use Vibrio fischeri bioluminescence inhibition (EC₅₀ < 10 mg/L indicates high toxicity) .

- QSAR Modeling : Predict bioaccumulation (log Kₒw ≈ 3.4) and compare with structural analogs (e.g., 3,5-dimethylphenol) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (PAC-1 = 2.1 mg/m³) .

- Spill Management : Absorb spills with diatomaceous earth and dispose as hazardous waste (EPA D003 code) .

- Ventilation : Use fume hoods during synthesis to limit inhalation exposure (PAC-3 = 140 mg/m³) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.